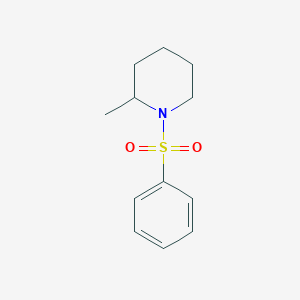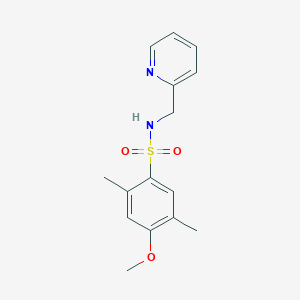
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with a molecular formula of C14H15ClN2O4S. This compound is characterized by the presence of a chloro group, two methoxy groups, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the benzenesulfonamide core.
Substitution: Finally, the pyridin-2-ylmethyl group is introduced through a substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and various acids and bases to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar compounds to 4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide include:
4-chloro-2,5-dimethoxy-N-(4-pyridinyl)benzenesulfonamide: This compound has a similar structure but with the pyridinyl group attached at a different position.
4-chloro-2,5-dimethoxy-N-(4-pyridinylmethyl)benzenesulfonamide: Another similar compound with slight variations in the position of the pyridinylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-5-3-4-6-16-10/h3-8,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBATMRVXNTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B497422.png)
![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)
![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)
![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)

![4-(Ethoxycarbonyl)-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497434.png)
![4-(Ethoxycarbonyl)-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B497435.png)




![1,4-Bis[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497444.png)
